Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate
CAS No.: 15484-00-1
Cat. No.: VC21043669
Molecular Formula: C34H58O5
Molecular Weight: 546.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15484-00-1 |
|---|---|
| Molecular Formula | C34H58O5 |
| Molecular Weight | 546.8 g/mol |
| IUPAC Name | [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate |
| Standard InChI | InChI=1S/C34H58O5/c1-7-36-19-20-37-21-22-38-32(35)39-27-15-17-33(5)26(23-27)11-12-28-30-14-13-29(25(4)10-8-9-24(2)3)34(30,6)18-16-31(28)33/h11,24-25,27-31H,7-10,12-23H2,1-6H3 |
| Standard InChI Key | SPLKPGBQKGWBGV-UHFFFAOYSA-N |
| Isomeric SMILES | CCOCCOCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
| SMILES | CCOCCOCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
| Canonical SMILES | CCOCCOCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Introduction
Chemical Identification and Structural Features
Molecular Composition
The compound is characterized by the molecular formula C₃₄H₅₈O₅ and a molecular weight of 546.82 g/mol . Its IUPAC name, [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate, reflects its cholesteryl core (cholesterol derivative) and the appended ethoxyethoxyethyl carbonate group .
Structural Analysis
The molecule comprises:
-
Cholesteryl moiety: A steroid backbone with hydrophobic interactions dominated by the cholesterol nucleus.
-
Ethoxyethoxyethyl carbonate group: A flexible side chain containing ether (–O–) and carbonate (–O–CO–O–) linkages, enabling conformational freedom and potential hydrogen bonding .
This structural duality imparts amphiphilic properties, balancing hydrophobic and hydrophilic interactions.
Synthesis and Production Methods
Synthetic Routes
The compound is synthesized via esterification of cholesteryl alcohol with ethyl carbonate derivatives. Key steps include:
-
Acid-catalyzed esterification: Cholesteryl alcohol reacts with ethyl carbonate in the presence of acid catalysts (e.g., H₂SO₄) to form the carbonate ester bond.
-
Coupling reagent methods: Alternative approaches employ carbodiimides or DCC (dicyclohexylcarbodiimide) to activate the carbonate group, enhancing reaction efficiency.
Challenges and Optimization
-
Selectivity: Side reactions (e.g., hydrolysis of the carbonate group) are minimized by controlled reaction conditions.
-
Purity: Recrystallization in organic solvents (e.g., ethanol, acetone) ensures high-purity products .
Physical and Chemical Properties
Key Physical Data
Thermodynamic and Rheological Behavior
Rheological studies reveal temperature-dependent viscoelasticity:
-
Viscous dominance: At lower frequencies, viscous (loss) modulus (G'') exceeds elastic (storage) modulus (G'), indicating fluid-like behavior.
-
Phase transitions: The compound forms liquid crystal phases under specific conditions, distinct from traditional cholesteryl derivatives like cholesteryl bromide.
Research Findings and Applications
Liquid Crystal Behavior
Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate exhibits thermotropic liquid crystal phases, making it valuable for:
-
Display technologies: Potential use in liquid crystal displays (LCDs) due to tunable optical properties.
-
Soft matter research: Study of molecular alignment and phase transitions in steroidal esters.
Rheological Insights
| Parameter | Observations | Implications |
|---|---|---|
| Frequency sweeps | Viscous modulus dominates at low frequencies | Suitable for applications requiring low shear resistance |
| Temperature dependence | Modulus values decrease with increasing temperature | Thermoresponsive materials design |
| Hazard | Risk Level | Mitigation Measures |
|---|---|---|
| Eye irritation | Moderate | Flush with water; seek medical aid |
| Skin irritation | Moderate | Wash with soap; remove contaminated clothing |
| Inhalation | Low | Use ventilation; avoid prolonged exposure |
| Supplier | Purity | Applications |
|---|---|---|
| VulcanChem | Research grade | Liquid crystal studies |
| ChemLytE Solutions | Industrial grade | Materials science prototyping |
Comparative Analysis with Related Compounds
| Compound | Key Differences from Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate |
|---|---|
| Cholesteryl bromide | Lacks carbonate group; higher melting point; no liquid crystal phase |
| Cholesteryl oleate | Esterified with oleic acid; distinct solubility profile |
Future Directions and Challenges
Research Gaps
-
Biological interactions: Limited data on toxicity or bioactivity.
-
Scalability: Cost-effective synthesis methods for industrial applications.
Emerging Applications
-
Theranostics: Potential as a carrier for targeted drug delivery due to its amphiphilic nature.
-
Smart materials: Integration into stimuli-responsive polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume